molecular formula C11H13NO4 B2418700 2-(2-Ethoxy-4-formylphenoxy)acetamide CAS No. 346724-04-7

2-(2-Ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2418700
CAS No.: 346724-04-7
M. Wt: 223.228
InChI Key: SVAIFXRICURVNE-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)acetamide is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and an acetamide group attached to a phenoxy ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-ethoxy-4-formylphenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethoxy-4-formylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The ethoxy and acetamide groups may also contribute to the compound’s overall bioactivity by influencing its solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both an ethoxy and a formyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The formyl group, in particular, allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research .

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAIFXRICURVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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